(R)-5-Benzyl-1-methylpiperazin-2-one
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Overview
Description
®-5-Benzyl-1-methylpiperazin-2-one is a chiral compound that belongs to the piperazine family Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Benzyl-1-methylpiperazin-2-one typically involves the reaction of benzylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-5-Benzyl-1-methylpiperazin-2-one can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and increases the yield of the desired product. The use of automated systems also reduces the risk of contamination and ensures consistent quality.
Chemical Reactions Analysis
Types of Reactions
®-5-Benzyl-1-methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to obtain reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of ®-5-Benzyl-1-methylpiperazin-2-one.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
®-5-Benzyl-1-methylpiperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-5-Benzyl-1-methylpiperazin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-5-Benzyl-1-methylpiperazin-2-one: The enantiomer of the compound with similar chemical properties but different biological activity.
1-Benzylpiperazine: A structurally related compound with different functional groups.
N-Methylpiperazine: Another related compound with a different substitution pattern.
Uniqueness
®-5-Benzyl-1-methylpiperazin-2-one is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
(5R)-5-benzyl-1-methylpiperazin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-14-9-11(13-8-12(14)15)7-10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3/t11-/m1/s1 |
InChI Key |
AKDJPULYWQWHOS-LLVKDONJSA-N |
Isomeric SMILES |
CN1C[C@H](NCC1=O)CC2=CC=CC=C2 |
Canonical SMILES |
CN1CC(NCC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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